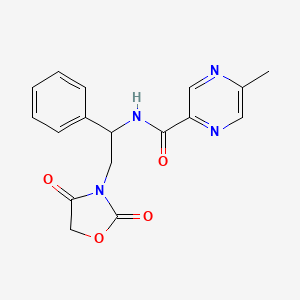

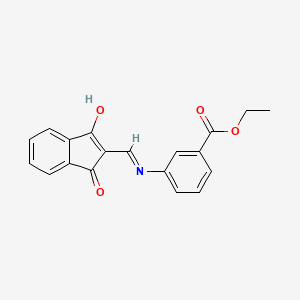

N-(2-(2,4-二氧代恶唑烷-3-基)-1-苯乙基)-5-甲基吡嗪-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods, including X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, the specific molecular structure analysis for this compound is not available in the retrieved data .Chemical Reactions Analysis

The chemical reactions involving “N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-5-methylpyrazine-2-carboxamide” are not explicitly mentioned in the retrieved data .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and stability. Unfortunately, the specific physical and chemical properties for this compound are not available in the retrieved data .科学研究应用

合成和生物应用

抗癌和抗炎剂:新型吡唑并嘧啶衍生物的合成和生物学评估,包括与 N-(2-(2,4-二氧代恶唑烷-3-基)-1-苯乙基)-5-甲基吡嗪-2-甲酰胺相关的化合物,已显示出有希望的抗癌和抗 5-脂氧合酶活性,表明在癌症治疗和炎症控制中具有潜在应用 (Rahmouni et al., 2016)。

抗菌活性:新型噻唑烷-2,4-二酮甲酰胺衍生物,与所讨论化合物相关的类别,已证明具有抗菌和抗真菌活性,特别是对革兰氏阴性菌和真菌 (Abd Alhameed et al., 2019)。

诊断和成像应用

- 神经炎症中 IRAK4 酶的成像:使用 N-(2-(2,4-二氧代恶唑烷-3-基)-1-苯乙基)-5-甲基吡嗪-2-甲酰胺的衍生物合成用于神经炎症中 IRAK4 酶成像的 PET 示踪剂,表明其在医学研究中诊断成像中的作用 (Wang et al., 2018)。

药物发现和设计

抗抑郁药的发现:关于新型化合物作为 5-HT3 受体拮抗剂的设计、合成和药理学评估的研究,以潜在用作抗抑郁药,表明这些化合物在新精神药物开发中的作用 (Mahesh et al., 2011)。

用于癌症治疗的 PARP 抑制剂:与 N-(2-(2,4-二氧代恶唑烷-3-基)-1-苯乙基)-5-甲基吡嗪-2-甲酰胺相关的苯并咪唑甲酰胺 PARP 抑制剂用于癌症治疗,展示了这些化合物肿瘤治疗中的潜力 (Penning et al., 2009)。

化学合成和表征

新型合成方法:探索相关化合物的新的合成方法,提供对化学过程的见解以及在制药和材料科学等各个领域的潜在应用 (Albert, 1979)。

表征和评价:与 N-(2-(2,4-二氧代恶唑烷-3-基)-1-苯乙基)-5-甲基吡嗪-2-甲酰胺相关的合成化合物的详细表征和生物学评估,有助于更好地了解它们的特性和潜在应用 (Saeed et al., 2015)。

作用机制

Target of Action

The compound, N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-5-methylpyrazine-2-carboxamide, is a derivative of oxazolidinone . Oxazolidinone derivatives are known to have antibacterial properties and are used in the creation of new antibacterial drugs . They primarily target the 23S ribosomal RNA of the 50S subunit in bacteria, preventing the formation of a functional 70S initiation complex .

Mode of Action

The compound interacts with its target by binding to the 23S ribosomal RNA of the 50S subunit in bacteria . This binding inhibits bacterial protein synthesis, thereby preventing the bacteria from growing and reproducing .

Biochemical Pathways

The primary biochemical pathway affected by this compound is bacterial protein synthesis . By binding to the 23S ribosomal RNA of the 50S subunit, the compound prevents the formation of a functional 70S initiation complex. This action inhibits the translation process in the bacteria, disrupting protein synthesis and leading to the bacteriostatic effect .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and reproduction. By disrupting protein synthesis, the compound prevents the bacteria from producing essential proteins needed for their growth and reproduction . This leads to a bacteriostatic effect, where the bacteria are unable to grow in the presence of the compound.

Action Environment

The environment can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its target. For instance, oxazolidines are known to be prone to hydrolysis , which could potentially affect the compound’s stability and efficacy in certain environments.

属性

IUPAC Name |

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-5-methylpyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O4/c1-11-7-19-13(8-18-11)16(23)20-14(12-5-3-2-4-6-12)9-21-15(22)10-25-17(21)24/h2-8,14H,9-10H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKHSERFZJOHMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B2993026.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2993031.png)

![(E)-3-(Furan-2-yl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2993033.png)

![2-({2-Oxo-1-phenyl-2-[4-(trifluoromethyl)anilino]ethyl}sulfanyl)acetic acid](/img/structure/B2993036.png)

![2-[(2-fluorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2993037.png)

![10-(Cyclobutylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2993042.png)

![3-(4-bromophenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2993045.png)

![N-[4-[2-(4-chlorophenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2993046.png)